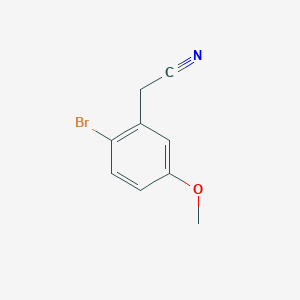

2-(2-Bromo-5-methoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSZEBGUCILFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348661 | |

| Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27387-23-1 | |

| Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(2-Bromo-5-methoxyphenyl)acetonitrile

CAS Number: 27387-23-1

This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 27387-23-1 | [2][3] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | 95% - 98% | [1] |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The logical flow for the synthesis of this compound can be visualized as a two-step process starting from 3-methylanisole.

Caption: A proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzyl bromide (Precursor)

This protocol is adapted from a patented process for the synthesis of the key precursor.[4]

Materials:

-

3-Methylanisole

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Cyclohexane

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

5% Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Heptane

Procedure:

-

A suspension of 3-methylanisole, N-bromosuccinimide, and 2,2'-azobis(isobutyronitrile) in cyclohexane is heated to boiling for 15 minutes in an oil bath.

-

The reaction mixture is cooled to room temperature.

-

N-Bromosuccinimide, tetrahydrofuran, and water are added, and the solution is stirred at 35°C for 1 hour.

-

Ethyl acetate and water are added to the reaction mixture.

-

The organic layer is separated and washed successively with 5% sodium thiosulfate solution, water, and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.

-

The resulting oily residue is dissolved in heptane and cooled on ice for 2 hours.

-

The precipitated crystals of 2-bromo-5-methoxybenzyl bromide are collected by filtration, washed with heptane, and dried under vacuum.

Experimental Protocol: Cyanation of 2-Bromo-5-methoxybenzyl bromide

This is a general protocol for the cyanation of benzyl halides and would need to be optimized for this specific substrate.

Materials:

-

2-Bromo-5-methoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Water

-

Ethyl acetate

Procedure:

-

2-Bromo-5-methoxybenzyl bromide is dissolved in a suitable polar aprotic solvent such as DMSO.

-

Sodium cyanide is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in the synthesis of known pharmaceutical drugs are not extensively documented, its structural motifs are of interest in medicinal chemistry. Phenylacetonitrile derivatives are known to possess a range of biological activities and serve as important intermediates in the synthesis of various therapeutic agents.[5]

The presence of a bromo-substituent on the phenyl ring opens up possibilities for further molecular elaboration through cross-coupling reactions, which are powerful tools in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Signaling Pathways and Biological Activity

Currently, there is no publicly available data detailing the specific interaction of this compound with any biological signaling pathways or its specific biological activities. However, substituted phenylacetonitriles, in general, have been investigated for a variety of biological effects. For instance, some derivatives have been explored as pro-pesticides.[5] The biological profile of this particular compound remains an area for future research.

Safety Information

Based on available safety data for this compound, it is classified as harmful and an irritant.[3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]

- 5. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in medicinal chemistry and materials science.

Core Physical and Chemical Data

This compound, identified by the CAS number 27387-23-1, is a substituted phenylacetonitrile derivative. Its chemical structure incorporates a bromine atom and a methoxy group on the phenyl ring, features that significantly influence its reactivity and physical characteristics.

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined and reported by chemical suppliers, others are computational estimates and should be regarded as such.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | PubChem[1] |

| Molecular Weight | 226.07 g/mol | PubChem[1] |

| Physical Form | Solid | CymitQuimica, Sigma-Aldrich[2] |

| Melting Point | Not available (N/A) | aobchem.com[3] |

| Boiling Point | Not available (N/A) | aobchem.com[3] |

| Density | Not available | |

| Solubility | Sparingly soluble in water (predicted for isomer) | chemicalbook.com[4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard laboratory procedures for organic compounds can be applied.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Solubility Testing

A qualitative assessment of solubility in various solvents provides insights into the polarity of the compound.

-

Sample Preparation: Approximately 10-20 mg of the solid is placed into a small test tube.

-

Solvent Addition: About 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added to the test tube.

-

Observation: The mixture is agitated vigorously for about one minute. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it remains as a solid. The tests should be performed at room temperature.

Synthetic Workflow

This compound is a valuable building block in organic synthesis. While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic route can be inferred from the synthesis of analogous phenylacetonitrile derivatives. A common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

The logical workflow for a typical laboratory synthesis is depicted in the following diagram.

Diagram 1: General Synthetic Workflow.

This generalized pathway illustrates the conversion of a benzyl alcohol to the corresponding benzyl halide, followed by a cyanation reaction to yield the desired nitrile. The final product is then isolated and purified using standard laboratory techniques. This serves as a foundational workflow for researchers planning the synthesis of this and related compounds.

References

- 1. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key chemical intermediate with significant potential in organic synthesis and drug development. This document details its chemical and physical properties, provides experimentally viable synthetic protocols, and explores its prospective applications as a building block for complex bioactive molecules. The versatility of its functional groups—a reactive nitrile, a modifiable aromatic ring with bromine and methoxy substituents—positions it as a valuable scaffold in medicinal chemistry.

Introduction

This compound, a member of the substituted phenylacetonitrile class of compounds, is a versatile building block in organic synthesis. The presence of a bromine atom allows for various cross-coupling reactions, the nitrile group can be converted into a range of other functionalities, and the methoxy group influences the electronic properties of the aromatic ring. These features make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Phenylacetonitrile derivatives are known intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-5-methoxybenzyl cyanide, (2-Bromo-5-methoxyphenyl)acetonitrile | [2][3] |

| CAS Number | 27387-23-1 | [2][4] |

| Molecular Formula | C₉H₈BrNO | [2][3] |

| Molecular Weight | 226.07 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two plausible and experimentally supported methods are detailed below.

Method 1: Cyanation of 2-Bromo-5-methoxybenzyl Halide

This is a common and effective method for the preparation of phenylacetonitriles, involving the nucleophilic substitution of a benzyl halide with a cyanide salt.[5]

Step 1: Preparation of 2-Bromo-5-methoxybenzyl Bromide (Starting Material)

While 2-bromo-5-methoxybenzyl bromide may be commercially available, it can be synthesized from 2-bromo-5-methoxybenzaldehyde.

Step 2: Cyanation Reaction

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-methoxybenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or acetone.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Method 2: Horner-Wadsworth-Emmons Reaction of 2-Bromo-5-methoxybenzaldehyde

Step 1: Synthesis of 2-Bromo-5-methoxybenzaldehyde

3-Methoxybenzaldehyde can be brominated using bromine in acetic acid to yield 2-bromo-5-methoxybenzaldehyde.[6]

Step 2: Horner-Wadsworth-Emmons Reaction

-

To a stirred solution of diethyl cyanomethylphosphonate (1.0 eq) and lithium chloride (1.3 eq) in acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).[6][7]

-

To this mixture, add a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in acetonitrile.[6]

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the α,β-unsaturated nitrile.

-

The resulting unsaturated nitrile can then be reduced to the desired this compound using a suitable reducing agent, such as sodium borohydride in the presence of a catalyst.

Spectroscopic Data

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets), methylene protons (-CH₂CN, singlet), and methoxy protons (-OCH₃, singlet). |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the nitrile carbon (-CN), the methylene carbon (-CH₂-), and the methoxy carbon (-OCH₃). |

| IR Spectroscopy | Characteristic absorption band for the nitrile group (C≡N) around 2250 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine. |

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Substituted phenylacetonitriles serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1]

Potential as a Synthetic Intermediate

The chemical reactivity of this compound makes it a versatile precursor for a variety of molecular scaffolds.

-

Modification of the Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations are fundamental in the synthesis of many drug candidates.

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

The logical workflow for utilizing this compound in a synthetic drug discovery program is illustrated in the following diagram.

Caption: A logical workflow illustrating the synthetic utility of this compound in drug discovery.

Inferred Involvement in Signaling Pathways

Given the lack of direct biological data for this compound, its potential involvement in signaling pathways can be inferred from the activities of structurally related compounds. For instance, many kinase inhibitors and other signaling modulators contain substituted aromatic cores. The synthesis of libraries of compounds derived from this scaffold could lead to the discovery of novel modulators of various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

The general approach to identifying the biological targets and signaling pathway involvement of novel compounds derived from this scaffold is depicted below.

Caption: A generalized workflow for identifying the biological targets and signaling pathway involvement of novel compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its well-defined chemical properties and the availability of robust synthetic routes make it an accessible starting material for the creation of diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential in identifying novel therapeutic agents and elucidating their mechanisms of action within cellular signaling pathways. This guide provides a foundational resource for researchers and scientists looking to leverage the synthetic utility of this promising compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Bromo-5-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

An In-depth Technical Guide on the Solubility of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

This technical guide addresses the solubility of the chemical compound 2-(2-Bromo-5-methoxyphenyl)acetonitrile. The information is compiled based on publicly available data.

Quantitative Solubility Data

A comprehensive search for quantitative solubility data for this compound in common laboratory solvents did not yield specific numerical values. The physical form of the compound is generally reported as a solid. The absence of specific data in published literature or chemical databases indicates that the solubility of this compound has not been extensively characterized or publicly documented.

For research and development purposes, experimental determination of solubility is required. A general protocol for such a determination is provided in the subsequent section.

Table 1: Solubility of this compound in Common Solvents at 25°C

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Water | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available |

| N,N-Dimethylformamide (DMF) | Data Not Available | Data Not Available |

| Hexane | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the "shake-flask method," is a standard approach to ascertain equilibrium solubility.[1]

Objective: To determine the concentration of a saturated solution of a solid solute in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid compound.

References

Spectroscopic Profile of 2-(2-Bromo-5-methoxyphenyl)acetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Bromo-5-methoxyphenyl)acetonitrile (CAS No: 27387-23-1). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a substituted phenylacetonitrile derivative with significant potential as a building block in organic synthesis. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and quality control in research and development settings. This document presents a compilation of available ¹H NMR, ¹³C NMR, IR, and MS data, alongside the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in searched resources | - | - | - |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched resources | - |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Vapor Phase IR Spectrum available on SpectraBase | Specific peak data not publicly available |

Key expected absorptions based on the structure include:

-

~2250 cm⁻¹ (C≡N stretch)

-

~3000-3100 cm⁻¹ (Aromatic C-H stretch)

-

~2850-2950 cm⁻¹ (Aliphatic C-H stretch)

-

~1500-1600 cm⁻¹ (Aromatic C=C stretch)

-

~1250 cm⁻¹ (Aryl-O stretch for methoxy group)

-

~550-750 cm⁻¹ (C-Br stretch)

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Abundance |

| GC-MS data available on SpectraBase | Specific fragmentation pattern not publicly available | - |

The predicted monoisotopic mass of the molecular ion [M]⁺ is 224.97893 Da. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z and m/z+2 is expected for the molecular ion and bromine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a solid sample, a common method is to prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method that generates a molecular ion and a characteristic fragmentation pattern, which aids in structure elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data presented in this guide, while referencing established databases, highlights the need for publicly accessible, detailed spectral information for key chemical compounds. The provided methodologies and workflow serve as a standard reference for the analysis of this compound and similar molecules. Researchers are encouraged to consult the referenced spectral databases for further details.[1][2]

References

In-depth Technical Guide: Safety and Hazards of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2-(2-Bromo-5-methoxyphenyl)acetonitrile (CAS No: 27387-23-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers and professionals in drug development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 27387-23-1[1] |

| Molecular Formula | C₉H₈BrNO[1] |

| Molecular Weight | 226.07 g/mol [1] |

| Synonyms | 2-Bromo-5-methoxybenzyl cyanide, (2-Bromo-5-methoxyphenyl)acetonitrile, Benzeneacetonitrile, 2-bromo-5-methoxy-[1] |

Hazard Identification and Classification

The primary source for harmonized hazard classification is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The information provided is based on notifications to the ECHA C&L Inventory.[2]

GHS Pictogram:

Signal Word: Warning

| Code | Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Precautionary Statements: [2]

A comprehensive list of precautionary statements is provided below, categorized for ease of reference.

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | If eye irritation persists: Get medical help. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P330 | Rinse mouth. | |

| P332+P317 | If skin irritation occurs: Get medical help. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Quantitative Safety Data

There is currently no publicly available quantitative data for the specific physical and toxicological properties of this compound. The following table indicates the absence of this information.

| Property | Value |

| Flash Point | Not available |

| Autoignition Temperature | Not available |

| Explosive Limits | Not available |

| LD50 (Oral) | Not available |

| LD50 (Dermal) | Not available |

| LC50 (Inhalation) | Not available |

Experimental Protocols

While specific experimental safety data for this compound is not available, the acute oral toxicity, which is a key hazard (H302), is typically determined using standardized protocols. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted internationally.

Methodology for Acute Oral Toxicity Testing (Based on OECD Guidelines 423 and 425)

The primary goal of these studies is to determine the Lethal Dose, 50% (LD50), which is the dose of a substance that is lethal to 50% of the test animal population.[3]

Key aspects of the protocols include:

-

Test Species: Typically, a rodent species such as rats or mice is used.[2]

-

Administration: The test substance is administered in a single dose via oral gavage.[2][4]

-

Dose Levels: A stepwise procedure is used with a small number of animals per step.[5] For instance, in the Acute Toxic Class Method (OECD 423), fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight) are used.[6] The Up-and-Down Procedure (OECD 425) involves dosing animals one at a time and adjusting the dose for the next animal up or down depending on the outcome for the previous one.[2][4]

-

Observations: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[2][4] Body weight changes and any clinical signs of toxicity are recorded.

-

Data Analysis: The results are used to classify the substance into a GHS toxicity category and, in the case of the Up-and-Down Procedure, to calculate a point estimate of the LD50.[4][5]

The following diagram illustrates a generalized workflow for assessing the safety and hazards of a chemical substance like this compound.

Caption: Logical workflow for chemical safety and hazard management.

Handling and Storage

-

Handling: Use in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it apart from foodstuff containers or incompatible materials.

Emergency Measures

-

First Aid:

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

-

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.

-

Accidental Release: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Personal protective equipment should be worn. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Absorb with inert material and dispose of as hazardous waste.

References

Potential Biological Activity of 2-(2-Bromo-5-methoxyphenyl)acetonitrile Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-(2-Bromo-5-methoxyphenyl)acetonitrile and its derivatives. While direct experimental data on the biological effects of this specific compound is limited in publicly available literature, this document extrapolates potential activities based on structurally similar molecules, particularly substituted phenylacetonitrile and phenylacrylonitrile derivatives. This guide summarizes relevant quantitative data from related compounds, details essential experimental protocols for screening and characterization, and provides visual representations of potential mechanisms and workflows to facilitate further research and drug discovery efforts in this area. The primary focus is on the potential anticancer and antimicrobial activities, which are prominent in analogous chemical structures.

Introduction

This compound is a substituted phenylacetonitrile, a class of organic compounds that serve as versatile precursors in the synthesis of various pharmaceuticals. The presence of a bromo and a methoxy group on the phenyl ring, along with the reactive acetonitrile moiety, suggests the potential for diverse biological activities. Phenylacetonitrile derivatives have been investigated for a range of pharmacological effects, including anticancer, antimicrobial, and neurological activities. This guide aims to consolidate the existing knowledge on related compounds to provide a foundational understanding and a strategic framework for the investigation of this compound and its novel derivatives.

Potential Biological Activities and Supporting Data from Related Compounds

Based on the biological evaluation of structurally similar compounds, derivatives of this compound are hypothesized to exhibit cytotoxic and antimicrobial properties.

Potential Anticancer Activity

Numerous studies have reported the cytotoxic effects of substituted phenylacetonitrile and phenylacrylonitrile derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 1: Cytotoxicity of Structurally Related Phenylacrylonitrile Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Methoxy-substituted phenylacrylonitrile 2a | MCF-7 (Breast Cancer) | 44 | [1] |

| Methoxy-substituted phenylacrylonitrile 2b | MCF-7 (Breast Cancer) | 34 | [1] |

| Acetonitrile fraction of a plant extract | CAL51 (Breast Cancer) | 0.33 µg/mL | [2] |

| Acetonitrile fraction of a plant extract | SKG (Esophageal Carcinoma) | 38.24 µg/mL | [2] |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL |

Note: The data presented is for structurally related compounds and should be used as a guide for potential activity.

Potential Antimicrobial Activity

The presence of halogen and methoxy substituents on aromatic rings is a common feature in many antimicrobial agents. Phenylacetonitrile derivatives have also been explored for their activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Reference |

| Methoxy-substituted phenylacrylonitrile 2a | Escherichia coli | 2.5 - 25 | [1] |

| Methoxy-substituted phenylacrylonitrile 2a | Pseudomonas aeruginosa | 5 - 12.5 | [1] |

| Methoxy-substituted phenylacrylonitrile 2b | Escherichia coli | 2.5 - 25 | [1] |

| Methoxy-substituted phenylacrylonitrile 2b | Pseudomonas aeruginosa | 5 - 12.5 | [1] |

| Methoxy-substituted phenylacrylonitrile 2c | Escherichia coli | 2.5 - 25 | [1] |

| Methoxy-substituted phenylacrylonitrile 2c | Pseudomonas aeruginosa | 5 - 12.5 | [1] |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

To empirically determine the biological activity of this compound and its derivatives, the following standard experimental protocols are recommended.

Synthesis of this compound Derivatives

A general synthetic approach for creating derivatives can be conceptualized as a multi-step process starting from commercially available precursors.

Caption: A generalized workflow for the synthesis of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways

Based on the activities of related compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival.

Caption: A potential signaling pathway for anticancer activity, focusing on tubulin inhibition.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a source of novel anticancer and antimicrobial agents. The experimental protocols and hypothesized mechanisms of action presented in this guide offer a clear roadmap for researchers to systematically evaluate this compound and its derivatives. Future research should focus on the synthesis of a diverse library of derivatives, followed by comprehensive in vitro screening to identify lead compounds. Subsequent studies should then elucidate the precise mechanisms of action and evaluate the in vivo efficacy and safety of the most promising candidates. The structure-activity relationship (SAR) data generated from these studies will be invaluable for the rational design of more potent and selective therapeutic agents.

References

A Comprehensive Technical Guide to 2-(2-Bromo-5-methoxyphenyl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its historical context, methods of synthesis, physicochemical properties, and significant applications, particularly in the development of antidepressant and antipsychotic drugs.

Introduction and Historical Context

This compound is a substituted phenylacetonitrile compound. While the specific, singular "discovery" of this chemical intermediate is not well-documented as a landmark event, its significance emerged with its use in the synthesis of more complex, pharmacologically active molecules. Its utility as a versatile building block was particularly highlighted in the development of vilazodone, an antidepressant. The strategic placement of the bromo and methoxy groups on the phenyl ring allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.

The compound's history is intrinsically linked to the synthetic routes developed for multi-cyclic and heterocyclic compounds. Its first notable appearances in the scientific literature are often within the context of patent applications and synthetic methodology papers aimed at creating novel therapeutic agents.

Synthesis and Physicochemical Properties

The synthesis of this compound is most commonly achieved through the cyanation of a corresponding benzyl halide. A prevalent method involves the reaction of 2-bromo-5-methoxybenzyl bromide with a cyanide salt.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 78-82 °C |

| CAS Number | 4468-66-2 |

Experimental Protocols

3.1. Synthesis of this compound from 2-Bromo-5-methoxybenzyl bromide

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

2-Bromo-5-methoxybenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-bromo-5-methoxybenzyl bromide in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of sodium cyanide in water.

-

Slowly add the aqueous sodium cyanide solution to the ethanolic solution of the benzyl bromide with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Table 2: Representative Reaction Parameters for Synthesis

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |

| 2-Bromo-5-methoxybenzyl bromide | NaCN | Ethanol/Water | 2-4 hours | Reflux | 85-95% |

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of psychoactive pharmaceuticals. Its structure serves as a scaffold for building more complex molecules that interact with specific biological targets.

4.1. Synthesis of Vilazodone

Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. The synthesis of vilazodone heavily relies on this compound as a key starting material.

The nitrile group can be reduced to a primary amine, which then participates in subsequent reactions to build the piperazine ring system characteristic of vilazodone and related compounds. The bromo substituent provides a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce the indole moiety.

An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)acetonitrile: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)acetonitrile and its structural analogs and derivatives. It covers synthetic methodologies, biological activities, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound: this compound

This compound is a substituted phenylacetonitrile with the chemical formula C₉H₈BrNO.[1] Its structure is characterized by a benzene ring substituted with a bromo group at position 2, a methoxy group at position 5, and an acetonitrile group attached to a methylene bridge.

Chemical and Physical Properties [1][2]

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 27387-23-1 |

| Appearance | Solid |

| Purity | Typically available at 98% |

Structural Analogs and Derivatives

A variety of structural analogs and derivatives of this compound have been synthesized and investigated for their biological activities. These modifications primarily involve alterations to the acetonitrile group, and substitutions on the phenyl ring.

Key Structural Analogs:

-

2-(2-Bromo-5-methoxyphenyl)ethanamine: This derivative is formed by the reduction of the nitrile group to a primary amine. This transformation is crucial as the amine functionality is a common feature in many pharmacologically active compounds.

-

N-(2-Bromo-5-methoxyphenyl)acetamide: An acetamide derivative where the acetonitrile group is replaced by an acetamide functional group.

-

(2-Bromo-5-methoxyphenyl)methanol: This analog features a hydroxymethyl group in place of the cyanomethyl group.

-

2-Bromo-5-methoxyphenol: A phenolic analog where the cyanomethyl group is replaced by a hydroxyl group.

-

5-Bromo-2-methoxyphenyl acetate: An acetate ester derivative.

-

2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A well-known psychedelic phenethylamine that is structurally related. It features an additional methoxy group at the 4-position and a primary amine instead of the nitrile.[3]

Synthesis of Structural Analogs and Derivatives

The synthesis of these compounds often starts from commercially available precursors and involves standard organic chemistry transformations.

General Synthetic Workflow

Caption: General synthetic pathways to key derivatives.

Experimental Protocols

Synthesis of 2-phenylacrylonitrile Derivatives via Knoevenagel Condensation [4]

This method is applicable for the synthesis of various substituted 2-phenylacrylonitrile derivatives.

-

Materials: Substituted benzaldehyde, substituted phenylacetonitrile, ethanol, and a catalytic amount of a base (e.g., piperidine or NaOH).

-

Procedure:

-

Dissolve the substituted benzaldehyde (1 equivalent) and substituted phenylacetonitrile (1 equivalent) in ethanol.

-

Add a catalytic amount of the base to the solution.

-

Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-phenylacrylonitrile derivative.

-

Reduction of a Nitrile to a Primary Amine

This protocol describes the conversion of a phenylacetonitrile derivative to its corresponding phenethylamine.

-

Materials: Substituted phenylacetonitrile, a reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)), anhydrous ether or THF, and an aqueous workup solution.

-

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (a molar excess) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the substituted phenylacetonitrile in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

-

Purify the product by distillation or chromatography as needed.

-

Biological Activity and Quantitative Data

While specific biological data for this compound is limited in publicly available literature, its structural analogs and related compounds have shown significant biological activities, particularly as anticancer agents and serotonin receptor modulators.

Anticancer Activity of Phenylacetonitrile Derivatives

Several studies have highlighted the potential of substituted phenylacetonitrile derivatives as anticancer agents. For instance, a series of 2-phenylacrylonitrile derivatives have been synthesized and evaluated as tubulin inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[4][5]

Table 1: In Vitro Antiproliferative Activity of a Representative 2-phenylacrylonitrile Derivative (Compound 1g2a) [4]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colon Cancer | 5.9 |

| BEL-7402 | Liver Cancer | 7.8 |

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Serotonergic Activity of Phenethylamine Derivatives

The ethanamine derivative of the core structure, 2-(2-Bromo-5-methoxyphenyl)ethanamine, is a close analog of the potent psychedelic compound 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine). 2C-B is a potent partial agonist of the serotonin 5-HT₂A and 5-HT₂C receptors.[3] The substitution pattern on the phenyl ring, including the presence of bromo and methoxy groups, is known to significantly influence the affinity for serotonin receptors.[6]

Table 2: Receptor Binding and Functional Activity of 2C-B [3]

| Receptor | Assay Type | Value |

| 5-HT₂A | EC₅₀ | 1.2 nM |

| 5-HT₂C | EC₅₀ | 0.63 nM |

Signaling Pathways

The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways.

Tubulin Polymerization and Cell Cycle Regulation

For the anticancer phenylacetonitrile derivatives, the primary target is the microtubule network.

Caption: Inhibition of tubulin polymerization by phenylacetonitrile derivatives.

By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4]

Serotonin Receptor Signaling

The phenethylamine derivatives, such as 2C-B, exert their effects by acting on serotonin receptors, which are G-protein coupled receptors (GPCRs).

Caption: Serotonin 5-HT2A receptor signaling pathway.

Activation of the 5-HT₂A receptor by an agonist like 2C-B leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to a cascade of downstream signaling events that are responsible for the compound's psychoactive effects.

Conclusion

This compound and its structural analogs represent a versatile scaffold for the development of novel therapeutic agents. The existing data on related compounds suggest promising avenues for research, particularly in the fields of oncology and neuroscience. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this chemical class. The detailed protocols and quantitative data provided in this guide aim to facilitate such research endeavors.

References

- 1. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2C-B - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing and Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic pathways for 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key building block in pharmaceutical and organic synthesis. This document offers a comparative analysis of commercial suppliers, a detailed experimental protocol for its synthesis, and visual diagrams to elucidate key processes.

Commercial Supplier Analysis

This compound is readily available from a variety of commercial chemical suppliers. For research and development purposes, several reputable vendors offer this compound in various purities and quantities. A summary of key suppliers and their offerings is presented in the table below to facilitate procurement decisions.

| Supplier | Purity | Available Quantities | Additional Information |

| CymitQuimica | 98%[1] | 100mg, 250mg, 1g, 5g, 10g[1] | Product is intended for laboratory use only.[1] |

| ChemUniverse | 97%[2] | 100mg and larger quantities available upon request.[2] | Accepts blanket purchase orders for large quantities.[2] |

| Sigma-Aldrich | 95%[3] | Varies by partner | Available through preferred partners like ChemScene LLC.[3] |

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

2-Bromo-5-methoxybenzyl bromide + Sodium Cyanide → this compound + Sodium Bromide

Materials and Reagents:

-

2-Bromo-5-methoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-5-methoxybenzyl bromide (1.0 eq) in anhydrous DMSO.

-

Addition of Cyanide: In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of anhydrous DMSO. This solution should be added dropwise to the stirred solution of the benzyl bromide at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a mixture of ice-water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water to remove any remaining DMSO and inorganic salts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Sodium cyanide is highly toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Have a cyanide antidote kit readily available and be familiar with its use.

-

Quench any residual cyanide in the aqueous waste with bleach before disposal.

Logical Workflow for Procurement and Synthesis

The following diagram illustrates the decision-making process and workflow for obtaining this compound, from initial project requirements to having the pure compound ready for use.

Caption: Procurement vs. Synthesis Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a valuable intermediate in medicinal chemistry and drug discovery.

Application Notes

This compound is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive nitrile group and a bromine-substituted aromatic ring, offers multiple avenues for molecular elaboration.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]

The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups, providing further synthetic flexibility.[2] These characteristics make this compound a key precursor for constructing complex molecular scaffolds found in biologically active compounds. Phenylacetonitrile derivatives, in general, are recognized as important scaffolds in medicinal chemistry.[3]

Reaction Scheme

The synthesis of this compound from 2-bromo-5-methoxyaniline is typically achieved through a Sandmeyer reaction.[4][5] This well-established method involves two main steps: the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[4][6]

Step 1: Diazotization

2-bromo-5-methoxyaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C) to form the corresponding arenediazonium salt.[6]

Step 2: Cyanation (Sandmeyer Reaction)

The arenediazonium salt solution is then added to a solution of copper(I) cyanide (CuCN), which catalyzes the substitution of the diazonium group with a cyanide group to yield the desired product.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound Name | 2-Bromo-5-methoxyaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₈BrNO | C₉H₈BrNO |

| Molecular Weight | 202.05 g/mol [7] | 226.07 g/mol [8] |

| Appearance | Solid | Solid/Oil |

| CAS Number | 59557-92-5[7] | 27387-23-1[8] |

Note: Yields for Sandmeyer reactions can vary depending on the specific substrate and reaction conditions but are often in the moderate to good range.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-bromo-5-methoxyaniline via a Sandmeyer reaction.

Materials:

-

2-bromo-5-methoxyaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, for preparation of CuCN solution)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Procedure

Part 1: Preparation of the Diazonium Salt Solution

-

In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve a specific molar amount of 2-bromo-5-methoxyaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution using a dropping funnel. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete diazotization. The resulting solution contains the 2-bromo-5-methoxybenzenediazonium chloride.

Part 2: Sandmeyer Cyanation

-

In a separate large flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in a solution of sodium cyanide in water.

-

Warm the copper(I) cyanide solution gently if necessary to ensure complete dissolution, and then cool it to the appropriate reaction temperature, typically around room temperature or slightly above.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, and then gently heat the mixture (e.g., to 50-60 °C) for another hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether. Repeat the extraction 2-3 times.

-

Combine the organic extracts and wash them with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Laboratory-Scale Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, two-step laboratory-scale protocol for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a valuable building block in organic synthesis. The synthesis commences with the bromination of 3-methylanisole to yield the key intermediate, 2-bromo-5-methoxybenzyl bromide. Subsequent cyanation of this intermediate affords the target compound. This protocol provides comprehensive methodologies, reagent specifications, and expected yields, presented in a clear and structured format for ease of use in a research and development setting.

Introduction

This compound is a versatile chemical intermediate characterized by a substituted phenyl ring containing both a bromo and a methoxy group, along with a reactive acetonitrile moiety. These functional groups provide multiple sites for further chemical transformations, making it a useful precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocol described herein is based on established chemical transformations, including free-radical bromination and nucleophilic substitution.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps as illustrated below:

Step 1: Synthesis of 2-Bromo-5-methoxybenzyl bromide

Caption: Synthesis of the intermediate 2-Bromo-5-methoxybenzyl bromide.

Step 2: Synthesis of this compound

Caption: Cyanation of the intermediate to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxybenzyl bromide

This procedure is adapted from a similar synthesis of benzyl bromides.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylanisole | 122.16 | 10.0 g | 0.0818 |

| N-Bromosuccinimide (NBS) | 177.98 | 14.57 g | 0.0818 |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | 164.21 | 0.67 g | 0.0041 |

| Cyclohexane | - | 100 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methylanisole and cyclohexane.

-

Add N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) to the flask.

-

Heat the reaction mixture to reflux (approximately 81°C) under a nitrogen atmosphere with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a 5% aqueous sodium thiosulfate solution (2 x 50 mL) and then with water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-5-methoxybenzyl bromide.

-

The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the cyanation of benzyl halides.[2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-methoxybenzyl bromide (crude) | 279.03 | ~0.0818 | ~0.0818 |

| Sodium Cyanide (NaCN) | 49.01 | 6.0 g | 0.122 |

| Sodium Iodide (NaI) | 149.89 | 1.2 g | 0.008 |

| Acetone (dry) | - | 150 mL | - |

Procedure:

-

Caution: Sodium cyanide is highly toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

-

In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the crude 2-bromo-5-methoxybenzyl bromide from the previous step.

-

Add dry acetone, finely powdered sodium cyanide, and sodium iodide to the flask.[3]

-

Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture with suction to remove the inorganic salts. Wash the solid on the filter with a small amount of acetone.[3]

-

Combine the filtrates and remove the acetone by distillation under reduced pressure.[3]

-

Dissolve the residual oil in a suitable organic solvent like dichloromethane or ethyl acetate (100 mL) and wash with water (3 x 50 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [4][5] |

| Molecular Weight | 226.07 g/mol | [4] |

| Purity | >97% | [4] |

| Appearance | Solid | [5] |

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Caption: A comprehensive workflow diagram of the two-step synthesis.

Safety Precautions

-

N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a fume hood.

-

2,2'-Azobis(isobutyronitrile) (AIBN) is a flammable solid and can decompose to release nitrogen gas upon heating.

-

Sodium cyanide (NaCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. All manipulations must be carried out in a well-ventilated fume hood. A calcium hypochlorite or ferrous sulfate solution should be readily available to quench any cyanide waste.

-

Standard personal protective equipment, including a lab coat, safety glasses, and gloves, should be worn at all times.

Conclusion

This application note provides a detailed and practical protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for further synthetic applications in drug discovery and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(2-Bromo-5-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction